SB-224289 hydrochloride

Description

Propriétés

IUPAC Name |

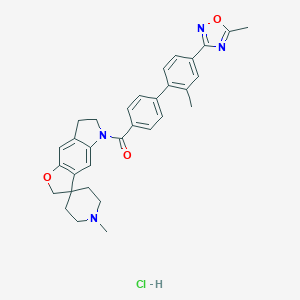

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N4O3.ClH/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32;/h4-9,16-18H,10-15,19H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGKBZYMDILCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042627 | |

| Record name | SB 224289 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180084-26-8 | |

| Record name | SB 224289 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180084268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 224289 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB 224289 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTX59ZSB74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB-224289 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-224289 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor.[1][2][3] Extensive research has demonstrated its high affinity for this receptor subtype, displaying significant selectivity over other serotonin receptors, including the structurally similar 5-HT1D receptor.[2] Functionally, SB-224289 acts as an inverse agonist, capable of reducing the basal activity of the 5-HT1B receptor.[2][4][5] Its mechanism of action primarily involves the blockade of presynaptic 5-HT1B autoreceptors, which leads to an increase in the release of serotonin in various brain regions.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.

Core Mechanism of Action: Selective 5-HT1B Receptor Antagonism

This compound exerts its pharmacological effects through competitive binding to the 5-HT1B receptor, preventing the endogenous ligand, serotonin (5-HT), from binding and activating the receptor.[2][4] The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking this receptor, SB-224289 prevents this downstream signaling cascade.

Furthermore, SB-224289 has been characterized as an inverse agonist.[2][3][5] This means that in addition to blocking the effects of agonists, it can also reduce the constitutive, or basal, activity of the 5-HT1B receptor in the absence of an agonist.[2][4] This property is particularly relevant in systems with a high density of constitutively active receptors.

A key functional consequence of 5-HT1B receptor antagonism by SB-224289 is the enhancement of serotonin release.[2][3] 5-HT1B receptors are prominently located on the presynaptic terminals of serotonergic neurons, where they function as autoreceptors. Activation of these autoreceptors by serotonin in the synaptic cleft provides a negative feedback mechanism, inhibiting further serotonin release. By blocking these autoreceptors, SB-224289 disinhibits the neuron, resulting in increased firing and a subsequent increase in synaptic serotonin concentrations.[2]

Quantitative Pharmacological Data

The binding affinity and selectivity of this compound have been extensively characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of SB-224289 for Human Serotonin Receptors

| Receptor Subtype | Binding Affinity (pKi) | Reference |

| 5-HT1B | 8.16 ± 0.06 | [2] |

| 5-HT1D | 6.27 ± 0.09 | |

| 5-HT1A | <6.0 | [1] |

| 5-HT1E | <6.0 | [1] |

| 5-HT1F | <6.0 | [1] |

| 5-HT2A | <6.0 | [1] |

| 5-HT2C | <6.0 | [1] |

Table 2: Functional Activity of SB-224289 at Human 5-HT1B and 5-HT1D Receptors

| Assay | Receptor | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | 5-HT1B | pEC50 (as antagonist) | 7.9 ± 0.1 | [6] |

| [³⁵S]GTPγS Binding | 5-HT1B | pA2 | 8.4 ± 0.2 | [6] |

| [³⁵S]GTPγS Binding | 5-HT1B | Intrinsic Activity | -65% (Inverse Agonism) | |

| [³⁵S]GTPγS Binding | 5-HT1D | Intrinsic Activity | -32% (Inverse Agonism) |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the methods used for its characterization, the following diagrams are provided.

Figure 1: Simplified signaling pathway of the presynaptic 5-HT1B autoreceptor and the antagonistic action of SB-224289.

Figure 2: Generalized experimental workflow for a competitive radioligand binding assay to determine the binding affinity of SB-224289.

Detailed Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to characterize the mechanism of action of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of SB-224289 for the 5-HT1B receptor and its selectivity over other receptor subtypes.

-

Materials:

-

Cell membranes from cell lines stably expressing the human recombinant 5-HT1B receptor (e.g., CHO or HEK293 cells).

-

A radiolabeled ligand with high affinity for the 5-HT1B receptor (e.g., [³H]GR125743).

-

This compound dissolved in an appropriate solvent (e.g., DMSO).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled ligand like 5-HT).

-

-

Protocol:

-

Cell membranes are incubated in the presence of a fixed concentration of the radiolabeled ligand.

-

Increasing concentrations of SB-224289 are added to compete with the radioligand for binding to the receptor.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand to determine non-specific binding.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of SB-224289 that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assays

This functional assay is used to determine the antagonist or inverse agonist properties of SB-224289 at the 5-HT1B receptor.

-

Materials:

-

Cell membranes expressing the 5-HT1B receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (to ensure the G-protein is in its inactive state at baseline).

-

This compound.

-

A 5-HT1B receptor agonist (e.g., 5-HT) for antagonist determination.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

-

Protocol for Antagonist Activity:

-

Cell membranes are pre-incubated with increasing concentrations of SB-224289.

-

A fixed concentration of a 5-HT1B agonist is then added to stimulate G-protein activation.

-

[³⁵S]GTPγS is added to the mixture.

-

The reaction is incubated at 30°C.

-

The assay is terminated by rapid filtration.

-

The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

-

The ability of SB-224289 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its antagonist potency (pA2 value).[6]

-

-

Protocol for Inverse Agonist Activity:

-

Cell membranes are incubated with increasing concentrations of SB-224289 in the absence of an agonist.

-

[³⁵S]GTPγS is added.

-

The mixture is incubated, and the reaction is terminated as described above.

-

A decrease in basal [³⁵S]GTPγS binding in the presence of SB-224289 indicates inverse agonist activity.

-

In Vivo Evidence

In vivo studies in animal models have confirmed the mechanism of action of this compound observed in vitro. Oral administration of SB-224289 has been shown to be centrally active.[1] Studies using in vivo microdialysis in guinea pigs have demonstrated that SB-224289 can reverse the inhibitory effect of a 5-HT1B agonist on serotonin release, confirming its role as a potent terminal 5-HT autoreceptor antagonist in a living system.[6] Furthermore, SB-224289 has shown efficacy in animal models of anxiety and depression, consistent with a mechanism that enhances serotonergic neurotransmission.[7]

Conclusion

This compound is a highly selective 5-HT1B receptor antagonist with inverse agonist properties. Its primary mechanism of action involves the blockade of presynaptic 5-HT1B autoreceptors, leading to an increase in serotonin release. This has been robustly demonstrated through a combination of in vitro binding and functional assays, as well as in vivo studies. The detailed pharmacological profile of SB-224289 makes it an invaluable tool for research into the physiological and pathological roles of the 5-HT1B receptor and a potential lead compound for the development of novel therapeutics targeting the serotonergic system.

References

- 1. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]

- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB-224289 - Wikipedia [en.wikipedia.org]

- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selective 5-HT1B receptor inverse agonist SB-224289, potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. | BioWorld [bioworld.com]

An In-depth Technical Guide to SB-224289 Hydrochloride: A Selective 5-HT1B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-224289 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B).[1][2] With a high binding affinity and significant selectivity over other serotonin receptor subtypes, it has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1B receptor.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, and detailed protocols for its use in in-vitro assays.

Introduction

The serotonin 1B (5-HT1B) receptor, a member of the G-protein coupled receptor superfamily, is primarily located in the central nervous system. It functions as a presynaptic autoreceptor, regulating the release of serotonin and other neurotransmitters. Its involvement in various physiological processes, including mood, anxiety, and aggression, has made it a significant target for drug discovery. This compound is a selective antagonist at this receptor, and also exhibits inverse agonist properties.[3][5][6] This compound is centrally active following oral administration, making it suitable for both in-vitro and in-vivo studies.

Physicochemical Properties

| Property | Value |

| Chemical Name | 1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine] hydrochloride |

| Molecular Formula | C₃₂H₃₂N₄O₃ · HCl |

| Molecular Weight | 557.09 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥95% (HPLC) |

| Solubility | Soluble in DMSO with gentle warming |

Pharmacological Profile

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human 5-HT1B receptor, with a pKi value of approximately 8.2.[1] Its selectivity for the 5-HT1B receptor is a key feature, exhibiting over 60- to 75-fold greater affinity for this subtype compared to other serotonin receptors, including 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C.[3][4]

| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. 5-HT1B |

| 5-HT1B | 8.2 | - |

| 5-HT1D | < 6.4 | > 60-fold |

| 5-HT1A | < 6.4 | > 60-fold |

| 5-HT1E | < 6.4 | > 60-fold |

| 5-HT1F | < 6.4 | > 60-fold |

| 5-HT2A | < 6.4 | > 60-fold |

| 5-HT2C | < 6.4 | > 60-fold |

Functional Activity

This compound acts as an antagonist and an inverse agonist at the 5-HT1B receptor.[3][5][6] In functional assays, it competitively blocks the effects of 5-HT1B receptor agonists.[3][4] Its inverse agonist activity means that it can reduce the basal activity of the receptor in the absence of an agonist.

Signaling Pathway

The 5-HT1B receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, SB-224289 blocks this agonist-induced signaling cascade. As an inverse agonist, it can further reduce the basal activity of this pathway.

References

- 1. SB 224289 hydrochloride | 5-HT1B receptor antagonist | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

An In-depth Technical Guide on the Inverse Agonist Properties of SB-224289 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-224289 hydrochloride is a potent and selective antagonist of the 5-HT1B receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes. Extensive research has demonstrated that SB-224289 exhibits inverse agonist properties, meaning it not only blocks the action of agonists but also reduces the constitutive, or basal, activity of the 5-HT1B receptor. This technical guide provides a comprehensive overview of the inverse agonist properties of SB-224289, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the 5-HT1B receptor and its ligands.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound at the 5-HT1B receptor.

Table 1: Radioligand Binding Affinity of SB-224289

| Receptor Subtype | Species | Radioligand | pKi (mean ± SEM) | Selectivity (fold) vs. 5-HT1D | Reference |

| 5-HT1B | Human | [³H]GR125743 | 8.16 ± 0.06 | > 75 | [1][2] |

| 5-HT1B | Human | Not Specified | 8.2 | > 60 | |

| 5-HT1D | Human | [³H]GR125743 | < 6.5 | - | [1] |

Table 2: Functional Activity of SB-224289

| Assay Type | Parameter | Species/Cell Line | Value (mean ± SEM) | Property | Reference |

| [³⁵S]GTPγS Binding | pEC₅₀ (antagonism) | Human 5-HT1B in CHO cells | 7.9 ± 0.1 | Antagonist Potency | [3] |

| Functional Assay | pA₂ | Not Specified | 8.4 ± 0.2 | Antagonist Potency | [3] |

| [³⁵S]GTPγS Binding | Intrinsic Activity | Human 5-HT1B in CHO cells | Negative | Inverse Agonist | [1][2] |

Signaling Pathways and Mechanism of Action

The 5-HT1B receptor is a member of the G-protein coupled receptor (GPCR) superfamily. It primarily couples to the Gi/o family of G-proteins.[4] Agonist activation of the 5-HT1B receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, 5-HT1B receptor activation can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, through both G-protein dependent and β-arrestin-mediated pathways.[5]

SB-224289, as an inverse agonist, binds to the 5-HT1B receptor and stabilizes it in an inactive conformation. This not only prevents agonist-induced signaling but also reduces the basal level of G-protein activation that occurs in the absence of an agonist. This reduction in constitutive activity is a key characteristic of inverse agonism.

References

- 1. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB-224289 Hydrochloride in Anxiety Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-224289 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, a key player in the modulation of neurotransmitter release and neuronal excitability. Its unique pharmacological profile, which includes inverse agonist properties, has positioned it as a valuable tool in preclinical anxiety research. This technical guide provides an in-depth overview of SB-224289's mechanism of action, its application in various animal models of anxiety, and detailed experimental protocols. The compound's effects are complex, with studies demonstrating both anxiolytic and anxiogenic-like activities depending on the specific experimental conditions and animal models employed. This highlights the intricate role of the 5-HT1B receptor in the neurocircuitry of anxiety. This document aims to serve as a comprehensive resource for researchers utilizing SB-224289 to further elucidate the role of the 5-HT1B receptor in anxiety and to explore its potential as a therapeutic target.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the continued development of novel therapeutic strategies. The serotonergic system, particularly the 5-HT1B receptor, has emerged as a promising target for anxiolytic drug development. 5-HT1B receptors are primarily located on presynaptic terminals, where they act as autoreceptors on serotonin neurons and as heteroreceptors on other types of neurons, inhibiting the release of various neurotransmitters, including serotonin, dopamine, acetylcholine, and glutamate.[1]

This compound is a highly selective antagonist for the human 5-HT1B receptor.[2][3] Its ability to block the inhibitory effects of serotonin at these receptors leads to an increase in neurotransmitter release, thereby modulating neural circuits implicated in anxiety. This guide will delve into the technical aspects of using this compound as a research tool in the field of anxiety.

Pharmacological Profile of this compound

SB-224289 is a potent and selective 5-HT1B receptor antagonist with a pKi of approximately 8.2.[4] It exhibits over 60 to 80-fold selectivity for the 5-HT1B receptor compared to other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C.[2][4] Furthermore, SB-224289 has been shown to possess negative intrinsic activity, classifying it as an inverse agonist.[3]

Data Presentation: Binding Affinities and Selectivity

| Receptor Subtype | pKi | Selectivity vs. 5-HT1B | Reference |

| 5-HT1B | 8.16 - 8.2 | - | [2][3][4] |

| 5-HT1D | < 6.5 | > 60-fold | [4] |

| 5-HT1A | < 6.5 | > 60-fold | [4] |

| 5-HT1E | < 6.5 | > 60-fold | [4] |

| 5-HT1F | < 6.5 | > 60-fold | [4] |

| 5-HT2A | < 6.5 | > 60-fold | [4] |

| 5-HT2C | < 6.5 | > 60-fold | [4] |

Mechanism of Action in Anxiety

The 5-HT1B receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5] By acting as an antagonist and inverse agonist, SB-224289 blocks this inhibitory pathway. This disinhibition leads to an increase in the release of various neurotransmitters, depending on the location of the 5-HT1B heteroreceptor. For instance, blockade of 5-HT1B autoreceptors on serotonergic neurons increases serotonin release, while antagonism of heteroreceptors on GABAergic or glutamatergic neurons can modulate their respective neurotransmission, thereby influencing anxiety-related behaviors.[1]

Signaling Pathway of 5-HT1B Receptor Antagonism

Preclinical Evidence in Animal Models of Anxiety

The effects of SB-224289 in animal models of anxiety have yielded mixed results, suggesting a complex role for the 5-HT1B receptor in anxiety modulation.

Anxiolytic-like Effects

Some studies have reported anxiolytic-like effects of SB-224289. For instance, in the Vogel conflict test, a model sensitive to anxiolytics, SB-224289 has been shown to increase the number of punished licks, indicative of an anti-anxiety effect.[6] Additionally, in a geotaxis test in zebrafish, SB-224289 demonstrated anxiolytic properties.[7]

Anxiogenic-like Effects

Conversely, other studies have observed anxiogenic-like effects. In an open field/novel object exploration test, SB-224289 increased anxiety-like behavior in rats.[8] Similarly, in a scototaxis (light/dark) test in zebrafish, SB-224289 was found to be slightly anxiogenic.[7]

Data Presentation: Behavioral Effects of SB-224289 in Anxiety Models

| Animal Model | Species | Dose Range | Effect on Anxiety | Reference |

| Vogel Conflict Test | Rat | Not Specified | Anxiolytic | [6] |

| Geotaxis Test | Zebrafish | Not Specified | Anxiolytic | [7] |

| Open Field/Novel Object | Rat | Not Specified | Anxiogenic | [8] |

| Scototaxis (Light/Dark) Test | Zebrafish | Not Specified | Slightly Anxiogenic | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings. Below are representative protocols for key experiments cited.

Vogel Conflict Test

Objective: To assess the anxiolytic potential of SB-224289 by measuring its ability to disinhibit punished behavior.

Animals: Male Wistar rats, water-deprived for 48 hours prior to testing.

Apparatus: An operant chamber equipped with a drinking spout connected to a shock generator.

Procedure:

-

Habituation: On the first day, rats are placed in the operant chamber and allowed to drink freely from the water spout for a 5-minute session to habituate to the apparatus.

-

Drug Administration: On the test day, rats are administered this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the test session.

-

Testing: The rat is placed in the chamber. After the 20th lick, a mild electric shock (e.g., 0.5 mA for 0.5 seconds) is delivered through the drinking spout. This punishment schedule continues for a 5-minute session.

-

Data Analysis: The primary measure is the total number of shocks received (or punished licks). An increase in the number of shocks compared to the vehicle group indicates an anxiolytic-like effect. The total volume of water consumed is also recorded.

Light/Dark Box Test

Objective: To evaluate the anxiogenic or anxiolytic effects of SB-224289 based on the natural aversion of rodents to brightly lit areas.

Animals: Male C57BL/6 mice.

Apparatus: A two-compartment box with one small, dark compartment and one large, illuminated compartment, connected by an opening.

Procedure:

-

Acclimation: Mice are habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Mice are administered this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes prior to testing.

-

Testing: Each mouse is placed in the center of the light compartment, facing away from the opening. The animal is allowed to freely explore the apparatus for 5 minutes.

-

Data Analysis: The time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment are recorded using an automated video-tracking system. A significant decrease in the time spent in the light compartment is indicative of an anxiogenic-like effect, while an increase suggests an anxiolytic-like effect.

In Vivo Microdialysis

Objective: To measure the effect of SB-224289 on extracellular serotonin levels in specific brain regions.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted above the brain region of interest (e.g., prefrontal cortex or hippocampus). Animals are allowed to recover for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of serotonin levels.

-

Drug Administration: this compound (e.g., 4 mg/kg, p.o.) is administered.

-

Sample Collection: Dialysate collection continues for several hours post-administration.

-

Analysis: Serotonin levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Experimental Workflow for a Preclinical Anxiety Study

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in anxiety. Its high selectivity and inverse agonist properties allow for precise manipulation of this receptor system. The conflicting reports of its anxiolytic and anxiogenic effects underscore the complexity of serotonergic modulation of anxiety and highlight the importance of considering the specific brain region, neuronal population, and behavioral paradigm when interpreting results. Future research employing techniques such as region-specific microinjections and optogenetics in conjunction with SB-224289 will be crucial for dissecting the precise neural circuits through which the 5-HT1B receptor mediates its effects on anxiety-related behaviors. This in-depth understanding will be instrumental in the development of more targeted and effective anxiolytic therapies.

References

- 1. The 5-HT1B receptor: behavioral implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]

- 5. Serotonin - Wikipedia [en.wikipedia.org]

- 6. jddtonline.info [jddtonline.info]

- 7. Role of serotonin in zebrafish (Danio rerio) anxiety: relationship with serotonin levels and effect of buspirone, WAY 100635, SB 224289, fluoxetine and para-chlorophenylalanine (pCPA) in two behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of SB 224289 on anxiety and cocaine-related behaviors in a novel object task - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating 5-HT1B Receptor Function with SB-224289: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of SB-224289 as a selective antagonist for the 5-hydroxytryptamine 1B (5-HT1B) receptor. It includes key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to SB-224289

SB-224289 is a potent and selective antagonist of the human 5-HT1B receptor. It exhibits high affinity for this receptor subtype and displays over 75-fold selectivity against other serotonin (B10506) receptors, including the closely related 5-HT1D receptor. Functionally, SB-224289 acts as an inverse agonist, meaning it can reduce the basal activity of the 5-HT1B receptor in addition to blocking the effects of agonists. This property makes it a valuable tool for elucidating the physiological and pathological roles of the 5-HT1B receptor.

Quantitative Data for SB-224289

The following tables summarize the binding affinity and selectivity of SB-224289 for the human 5-HT1B receptor.

Table 1: Binding Affinity of SB-224289 for the Human 5-HT1B Receptor

| Parameter | Value |

| pKi | 8.16 - 8.2 |

| Ki (nM) | ~6.9 - 6.3 |

Table 2: Selectivity of SB-224289 for Human 5-HT Receptors

| Receptor Subtype | Selectivity Fold-Change (vs. 5-HT1B) |

| 5-HT1D | > 75 |

| 5-HT1A | > 60 |

| 5-HT1E | > 60 |

| 5-HT1F | > 60 |

| 5-HT2A | > 60 |

| 5-HT2C | > 60 |

Signaling Pathways of the 5-HT1B Receptor

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[1] Its activation initiates a signaling cascade that modulates neuronal activity.

Caption: 5-HT1B receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the 5-HT1B receptor with SB-224289.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of SB-224289 for the 5-HT1B receptor.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human 5-HT1B receptor.

-

Radioligand: [¹²⁵I]GTI (cyanopindolol) or [³H]5-HT.

-

SB-224289.

-

Non-specific binding control: High concentration of a non-radiolabeled 5-HT1B ligand (e.g., 5-HT).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of SB-224289.

-

In a 96-well plate, add cell membranes (10-20 µg protein/well), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of SB-224289 or the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of SB-224289 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of SB-224289 to modulate G-protein activation by the 5-HT1B receptor.

-

Materials:

-

Cell membranes from CHO or HEK293 cells expressing the human 5-HT1B receptor.

-

[³⁵S]GTPγS.

-

SB-224289.

-

5-HT (as an agonist).

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled GTPγS.

-

-

Procedure:

-

Pre-incubate cell membranes (5-10 µg protein/well) with varying concentrations of SB-224289 in the assay buffer for 15-30 minutes at 30°C.

-

To measure antagonist effects, add a fixed concentration of 5-HT.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Data are expressed as a percentage of the basal [³⁵S]GTPγS binding or the agonist-stimulated binding.

-

In Vivo Microdialysis

This technique is used to measure the effect of SB-224289 on the extracellular levels of serotonin in the brain of freely moving animals.

-

Materials:

-

Adult male rats (e.g., Sprague-Dawley).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Guide cannula.

-

SB-224289.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4.

-

HPLC system with electrochemical detection (HPLC-ED) for serotonin analysis.

-

-

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus) under anesthesia. Allow the animal to recover for several days.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for at least 60-90 minutes.

-

Administer SB-224289 (systemically or locally via the probe).

-

Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

-

Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.

-

Express the results as a percentage change from the baseline serotonin levels.

-

Forskolin-Stimulated cAMP Accumulation Assay

This assay determines the effect of SB-224289 on the inhibition of adenylyl cyclase activity mediated by the 5-HT1B receptor.

-

Materials:

-

Whole cells (e.g., HEK293 or CHO) expressing the human 5-HT1B receptor.

-

SB-224289.

-

5-HT (as an agonist).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with the phosphodiesterase inhibitor for 15-30 minutes.

-

Add varying concentrations of SB-224289 (to test for inverse agonism) or a fixed concentration of SB-224289 followed by varying concentrations of 5-HT (to test for antagonism).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to increase basal cAMP levels.

-

Incubate for 15-30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration using a compatible assay kit.

-

Data are typically expressed as a percentage of the forskolin-stimulated cAMP level.

-

Experimental Workflow

The following diagram illustrates a general workflow for investigating the function of the 5-HT1B receptor using SB-224289.

Caption: General experimental workflow.

Conclusion

SB-224289 is a critical pharmacological tool for the investigation of 5-HT1B receptor function. Its high affinity, selectivity, and inverse agonist properties allow for precise dissection of the receptor's role in both physiological and pathological contexts. The experimental protocols outlined in this guide provide a robust framework for researchers to utilize SB-224289 effectively in their studies, from initial in vitro characterization to in vivo validation of its effects on neurotransmission and behavior.

References

The Discovery and Development of SB-224289 Hydrochloride: A Selective 5-HT1B Receptor Inverse Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SB-224289 hydrochloride is a potent and selective antagonist of the human serotonin (B10506) 1B receptor (5-HT1B), exhibiting negative intrinsic activity, also known as inverse agonism.[1] Its full chemical name is 1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine] hydrochloride.[2][3] Developed by SmithKline Beecham Pharmaceuticals, this compound has been a critical pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1B receptor, particularly its function as a terminal autoreceptor.[1]

The 5-HT1B receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is primarily located on the presynaptic terminals of serotonergic neurons, where it functions as an autoreceptor to inhibit the release of serotonin (5-HT). Due to the high degree of pharmacological similarity between the human 5-HT1B and 5-HT1D receptors, the development of selective ligands was a significant challenge. SB-224289 emerged as a landmark compound, displaying over 75-fold selectivity for the h5-HT1B receptor over the h5-HT1D receptor and a wide range of other receptor subtypes.[1] This high selectivity has enabled more precise investigations into the distinct functions of the 5-HT1B receptor.

This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its binding affinity, functional activity, and the key experimental protocols used in its characterization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity of SB-224289

| Receptor Subtype | Preparation | Radioligand | pKi (mean ± SEM) | Selectivity vs. h5-HT1B | Reference |

| Human 5-HT1B | Recombinant (CHO cells) | [³H]5-HT | 8.16 ± 0.06 | - | |

| Human 5-HT1D | Recombinant (CHO cells) | [³H]5-HT | 6.27 ± 0.09 | > 75-fold | |

| Guinea Pig 5-HT1B | Cerebral Cortex | [³H]5-HT | 7.91 ± 0.04 | - |

Table 2: In Vitro Functional Activity of SB-224289

| Assay | Receptor | Preparation | Parameter | Value (mean ± SEM) | Reference |

| [³⁵S]GTPγS Binding (Antagonist) | Human 5-HT1B | Recombinant (CHO cells) | pA2 | 8.4 ± 0.2 | |

| [³⁵S]GTPγS Binding (Inverse Agonist) | Human 5-HT1B | Recombinant (CHO cells) | Basal Binding Suppression | 65% | |

| [³⁵S]GTPγS Binding (Inverse Agonist) | Human 5-HT1D | Recombinant (CHO cells) | Basal Binding Suppression | 32% | |

| 5-HT-induced Contraction (Antagonist) | - | - | pEC50 | 7.9 ± 0.1 |

Table 3: In Vivo Activity of SB-224289

| Model | Species | Endpoint | Administration Route | ED50 | Reference |

| SK&F-99101-induced Hypothermia | Guinea Pig | Reversal of hypothermia | Oral (p.o.) | 3.6 mg/kg | |

| Sumatriptan-induced Inhibition of 5-HT Release | Guinea Pig | Reversal of inhibition | Oral (p.o.) | 4 mg/kg |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines the methodology used to determine the binding affinity (Ki) of SB-224289 for the 5-HT1B and 5-HT1D receptors.

a. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1B or 5-HT1D receptors are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

b. Assay Procedure:

-

The assay is performed in a 96-well plate with a final volume of 250 µL per well.

-

To each well, add the following in order:

-

150 µL of the cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).

-

50 µL of SB-224289 at various concentrations or vehicle (for total binding) or a saturating concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT) for non-specific binding.

-

50 µL of [³H]5-HT (at a concentration close to its Kd).

-

-

The plate is incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.

c. Termination and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

d. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of SB-224289 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Binding Assay

This assay is used to determine the functional activity of SB-224289 as an antagonist and its inverse agonist properties at the 5-HT1B receptor.

a. Membrane Preparation:

-

Similar to the radioligand binding assay, membranes are prepared from CHO cells expressing the recombinant human 5-HT1B receptor.

b. Assay Procedure:

-

The assay is performed in a 96-well plate.

-

Membranes are pre-incubated at 30°C for 30 minutes in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4) containing 10 µM GDP and various concentrations of SB-224289 (to test for inverse agonism) or a fixed concentration of SB-224289 with varying concentrations of a 5-HT1B agonist (e.g., 5-HT) to determine antagonist potency.

-

The reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of approximately 100 pM.

-

The plate is incubated for a further 30 minutes at 30°C.

c. Termination and Detection:

-

The assay is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

d. Data Analysis:

-

For inverse agonism, the percentage reduction in basal [³⁵S]GTPγS binding in the presence of SB-224289 is calculated.

-

For antagonism, the concentration-response curves for the agonist in the absence and presence of SB-224289 are plotted. The pA2 value, a measure of antagonist potency, is determined using the Schild equation.

In Vivo SK&F-99101-induced Hypothermia in Guinea Pigs

This in vivo model is used to assess the central 5-HT1B receptor antagonist activity of SB-224289.

a. Animals:

-

Male Dunkin-Hartley guinea pigs are used for this study.

b. Procedure:

-

The basal rectal temperature of each animal is measured using a digital thermometer.

-

Animals are pre-treated with this compound administered orally (p.o.) at various doses or vehicle.

-

After a specific pre-treatment time (e.g., 60 minutes), the 5-HT1B receptor agonist SK&F-99101 is administered intraperitoneally (i.p.) to induce hypothermia.

-

Rectal temperature is measured at regular intervals (e.g., every 30 minutes) for a period of several hours.

c. Data Analysis:

-

The change in rectal temperature from the basal level is calculated for each animal at each time point.

-

The ability of SB-224289 to reverse the hypothermic effect of SK&F-99101 is determined.

-

The ED50 value (the dose of SB-224289 that produces 50% of the maximal reversal of hypothermia) is calculated.

Mandatory Visualizations

Caption: 5-HT1B Autoreceptor Signaling Pathway and the Action of SB-224289.

Caption: Experimental Workflow for the [³⁵S]GTPγS Functional Binding Assay.

Conclusion

This compound has proven to be an invaluable pharmacological tool for the study of the 5-HT1B receptor. Its high affinity and, most notably, its selectivity over the 5-HT1D receptor have allowed for a more precise delineation of the roles of these closely related receptor subtypes. The characterization of SB-224289 as a competitive antagonist with inverse agonist properties has further enhanced its utility in investigating the constitutive activity of the 5-HT1B receptor. The experimental methodologies detailed in this guide have been fundamental in establishing the pharmacological profile of SB-224289 and have served as a basis for numerous subsequent studies in the field of serotonergic neurotransmission. The continued use of this and similar selective compounds will undoubtedly lead to a deeper understanding of the complex roles of serotonin in health and disease.

References

- 1. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

The Pharmacological Profile of SB-224289 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

SB-224289 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, a key player in the modulation of neurotransmission.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of SB-224289, detailing its binding affinity, functional activity, and effects in various experimental models. The information presented herein is intended to support further research and drug development efforts targeting the 5-HT1B receptor.

Core Pharmacological Attributes

This compound is distinguished by its high affinity and selectivity for the human 5-HT1B receptor, exhibiting a pKi of approximately 8.2.[1][2] Notably, it displays over 60- to 75-fold selectivity for the 5-HT1B receptor compared to other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C.[1][2] This selectivity is a critical attribute, minimizing off-target effects and enabling more precise pharmacological investigation.

Beyond its antagonist activity, SB-224289 has been characterized as an inverse agonist. This means that in addition to blocking the effects of agonists, it can also reduce the basal, constitutive activity of the 5-HT1B receptor. This property can be particularly valuable in conditions where the receptor exhibits elevated spontaneous activity.

The compound is centrally active following oral administration, a crucial characteristic for its use in in vivo studies and for its potential as a therapeutic agent.[1][2]

Quantitative Data Summary

The binding affinity and functional potency of this compound have been quantified in various in vitro assays. The following tables summarize these key quantitative parameters.

| Binding Affinity (Ki) | |

| Receptor | pKi |

| Human 5-HT1B | 8.2[1][2] |

| Selectivity Profile | |

| Receptor Subtype | Selectivity vs. 5-HT1B |

| 5-HT1D | >60-fold[1][2] |

| 5-HT1A | >60-fold[1][2] |

| 5-HT1E | >60-fold[1][2] |

| 5-HT1F | >60-fold[1][2] |

| 5-HT2A | >60-fold[1][2] |

| 5-HT2C | >60-fold[1][2] |

| Functional Activity | |

| Assay | Value |

| pA2 (Antagonist Potency) | 8.4 ± 0.2[3] |

| pEC50 (Functional Potency) | 7.9 ± 0.1[3] |

Signaling Pathways

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Antagonism of this receptor by SB-224289 blocks the downstream effects of agonist binding, which include the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, 5-HT1B receptor activation can trigger signaling through β-arrestin pathways, which can mediate distinct cellular responses. The diagram below illustrates the signaling cascade affected by SB-224289.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of SB-224289 for the 5-HT1B receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Serotonin or other suitable 5-HT1B receptor radioligand.

-

This compound.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well plates.

Procedure:

-

Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 50-100 µ g/well .

-

In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and a range of concentrations of SB-224289.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).

-

Add the membrane suspension to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.[4]

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of SB-224289 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[5]

[35S]GTPγS Binding Assay

This functional assay measures the ability of SB-224289 to antagonize agonist-stimulated G-protein activation.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT1B receptor.

-

[35S]GTPγS.

-

Guanosine diphosphate (B83284) (GDP).

-

A 5-HT1B receptor agonist (e.g., 5-Carboxamidotryptamine).

-

This compound.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Other reagents and equipment as for the radioligand binding assay.

Procedure:

-

Resuspend cell membranes in assay buffer.

-

In a 96-well plate, add the membrane suspension, 10 µM GDP, and varying concentrations of SB-224289.

-

Pre-incubate for 15 minutes at 30°C.

-

Add the 5-HT1B agonist at a concentration that elicits a submaximal response (e.g., its EC80).

-

Add [35S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.

-

Incubate for 30 minutes at 30°C.

-

Terminate the reaction by rapid filtration and wash the filters as described for the radioligand binding assay.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

Analyze the data to determine the ability of SB-224289 to inhibit agonist-stimulated [35S]GTPγS binding and calculate its pA2 value.

Elevated Plus-Maze Test for Anxiolytic Activity

This in vivo behavioral assay is used to assess the anxiolytic-like effects of SB-224289 in rodents.[6]

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 50 cm for rats).

-

Two opposite arms are open, and two are enclosed by high walls.

-

Dimensions for rats: arms are typically 50 cm long and 10 cm wide, with closed arm walls 40 cm high.[7]

-

A video camera is mounted above the maze to record the sessions.

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.[6]

-

Administer SB-224289 (e.g., 1-10 mg/kg, i.p.) or vehicle to the animals and allow for a pre-treatment period (e.g., 30 minutes).

-

Place the animal individually in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute test period.[1][8]

-

Record the session using a video tracking system.

-

After the test, return the animal to its home cage.

-

Clean the maze thoroughly between each animal to remove olfactory cues.[6]

-

Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.

Rat Pup Ultrasonic Vocalization Test

This assay assesses the potential anxiolytic effects of SB-224289 by measuring the reduction in distress calls of isolated rat pups.

Procedure:

-

Separate rat pups (typically 8-10 days old) from their dam and littermates.

-

Administer SB-224289 or vehicle to the pups.

-

Place each pup individually in a temperature-controlled isolation chamber.

-

Record the ultrasonic vocalizations (USVs) emitted by the pup for a set period (e.g., 5 minutes) using a specialized microphone and software.

-

Analyze the number and duration of the USVs. A decrease in USVs is indicative of an anxiolytic-like effect.

Conclusion

This compound is a highly selective and potent 5-HT1B receptor antagonist with inverse agonist properties. Its well-characterized pharmacological profile, including its in vitro binding and functional activities and its in vivo anxiolytic-like effects, makes it an invaluable tool for investigating the physiological and pathological roles of the 5-HT1B receptor. The detailed experimental protocols provided in this guide are intended to facilitate reproducible and robust research in this area, ultimately contributing to the development of novel therapeutics targeting the serotonergic system.

References

- 1. STANDARD OPERATING PROCEDURE FOR OPERATION, MAINTENANCE OF ELEVATED PLUS MAZE. | Research SOP [researchsop.com]

- 2. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. newcastle.edu.au [newcastle.edu.au]

- 8. protocols.io [protocols.io]

Unveiling the Role of SB-224289 Hydrochloride in Serotonin Release: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of SB-224289 hydrochloride, a potent and selective 5-HT1B receptor antagonist. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, its distinct effects on serotonin (B10506) (5-HT) release, and the experimental frameworks used to characterize its pharmacological profile.

Core Mechanism of Action: A Selective 5-HT1B Antagonist with Inverse Agonist Properties

This compound is a highly selective antagonist of the human 5-HT1B receptor.[1][2] It exhibits a high binding affinity for this receptor with a pKi value of 8.2. Notably, its selectivity for the 5-HT1B receptor is over 75-fold higher than for the 5-HT1D receptor and other serotonin receptor subtypes.[1][2] Beyond simple antagonism, this compound also displays negative intrinsic activity, meaning it acts as an inverse agonist.[1][2][3] This property allows it to reduce the basal activity of the 5-HT1B receptor in the absence of an agonist.

The 5-HT1B receptor functions as a terminal autoreceptor on serotonergic neurons, playing a crucial role in the negative feedback mechanism that regulates the release of serotonin.[1][2][4][5] By blocking this receptor, this compound effectively removes this inhibitory brake, leading to an increase in serotonin release from the neuron terminals.[1][2][4]

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | pKi (mean ± SEM) | Reference |

| 5-HT1B | Human | 8.16 ± 0.06 | [1][2] |

| 5-HT1B | Guinea-pig | 7.91 ± 0.04 | |

| 5-HT1D | Human | 6.27 ± 0.09 |

Table 2: Functional Activity of this compound

| Assay | Receptor | Species | Activity | pKB | Reference |

| [³⁵S]GTPγS Binding | 5-HT1B | Human | Inverse Agonist (suppressed basal binding by 65%) | - | |

| [³⁵S]GTPγS Binding | 5-HT1D | Human | Inverse Agonist (suppressed basal binding by 32%) | - | |

| [³H]5-HT Release | 5-HT1B | Guinea-pig | Antagonist | 7.8 | [4] |

| [³H]5-HT Release | 5-HT1B | Rat | Antagonist | 7.6 | [4] |

Table 3: In Vitro Effects of SB-224289 on Serotonin Release

| Preparation | Species | Effect | Maximal Potentiation (% of control) | Reference |

| Electrically stimulated cerebral cortical slices | Guinea-pig | Potentiated [³H]5-HT release | Not specified, but to the same extent as methiothepin | [1][2] |

| Electrically stimulated cortical slices | Rat | Potentiated [³H]5-HT release | 138% | [4] |

| Electrically stimulated cortical slices | Guinea-pig | Potentiated [³H]5-HT release | 168% | [4] |

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the effects of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (pKi) of this compound for 5-HT1B and other receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1B or 5-HT1D receptors.[1][2]

-

Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]5-HT or [¹²⁵I]iodocyanopindolol) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound as an antagonist or inverse agonist at 5-HT1B receptors.

Methodology:

-

Membrane Preparation: Membranes from CHO cells expressing the 5-HT1B or 5-HT1D receptor are used.[1][2]

-

Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of this compound in the presence or absence of a 5-HT agonist.

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound by filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes is measured by liquid scintillation counting.

-

Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a rightward shift in the agonist concentration-response curve indicates competitive antagonism. A decrease in basal [³⁵S]GTPγS binding signifies inverse agonist activity.[1][2]

In Vitro Superfusion of Brain Slices

Objective: To measure the effect of this compound on neurotransmitter release from brain tissue.

Methodology:

-

Tissue Preparation: Slices of guinea-pig or rat cerebral cortex are prepared.[1][2][4]

-

Radiolabeling: The slices are incubated with [³H]5-HT to label the serotonergic nerve terminals.

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: Serotonin release is evoked by electrical stimulation.[1][2][4]

-

Sample Collection: The perfusate is collected in fractions.

-

Quantification: The amount of [³H]5-HT in each fraction is determined by liquid scintillation counting.

-

Drug Application: this compound is added to the perfusion buffer to assess its effect on stimulated [³H]5-HT release.

In Vivo Microdialysis

Objective: To measure extracellular serotonin levels in the brain of freely moving animals following administration of this compound.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region (e.g., frontal cortex, dentate gyrus) of an anesthetized rat or guinea pig.[6][7][8] The animal is allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[6][7]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2.0 µL/min).[6][7][8]

-

Equilibration: The system is allowed to equilibrate to establish a stable baseline of serotonin levels.[7]

-

Sample Collection: Dialysate samples are collected at regular intervals.[6][7][8]

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally via the microdialysis probe.[7]

-

Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[7]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key pathways and processes involved in the action of this compound.

Caption: Mechanism of this compound action at the 5-HT1B autoreceptor.

Caption: General workflow for an in vivo microdialysis study.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in regulating serotonin release. Its high selectivity and inverse agonist properties make it a precise instrument for dissecting serotonergic neurotransmission. The experimental protocols outlined in this guide provide a framework for the continued exploration of this and similar compounds, ultimately contributing to a deeper understanding of the serotonergic system and its therapeutic potential.

References

- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. The effect of SB-269970, a 5-HT7 receptor antagonist, on 5-HT release from serotonergic terminals and cell bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Preclinical Profile of SB-224289 Hydrochloride: Focus on Anxiolytic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-224289 hydrochloride is a potent and selective 5-HT1B receptor antagonist, also exhibiting inverse agonist properties.[1][2] Its high affinity and selectivity for the human 5-HT1B receptor have positioned it as a valuable research tool for elucidating the role of this receptor in various physiological and pathological processes, including anxiety. This technical guide provides a comprehensive overview of the preclinical data related to SB-224289, with a particular focus on the evidence regarding its potential anxiolytic or anxiogenic effects. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Core Pharmacological Data of this compound

SB-224289 is characterized by its high binding affinity and selectivity for the 5-HT1B receptor. The following tables summarize the key in vitro and in vivo pharmacological parameters.

Table 1: Receptor Binding Affinity of SB-224289

| Receptor Subtype | Species | pKi (mean ± SEM) | Selectivity vs. 5-HT1B |

| 5-HT1B | Human | 8.16 ± 0.06 | - |

| 5-HT1D | Human | 6.27 ± 0.09 | > 75-fold[1] |

| Other 5-HT receptors (1A, 1E, 1F, 2A, 2C) | Human | - | > 60-fold[3] |

Table 2: Functional Activity of SB-224289

| Assay | Preparation | Effect | Potency |

| [³⁵S]GTPγS Binding | Recombinant human 5-HT1B/1D receptors (CHO cells) | Inverse agonist (suppressed basal binding by 65% at 5-HT1B) | Higher potency at 5-HT1B vs. 5-HT1D[1][2] |

| 5-HT-induced [³⁵S]GTPγS Binding | Recombinant human 5-HT1B receptors | Potent antagonist | pA2 = 8.4 ± 0.2[4] |

| Electrically Stimulated [³H]5-HT Release | Guinea-pig cerebral cortical slices | Potentiated release | Significant enhancement at 100 nM and 1 µM[4] |

| SK&F-99101-induced Hypothermia | Guinea-pig | Potent antagonist | ED₅₀ = 3.6 mg/kg, p.o.[4][5] |

| Sumatriptan-induced inhibition of 5-HT release | Guinea-pig | Reversal of inhibition | Effective at 4 mg/kg, p.o.[4][5] |

Anxiolytic and Anxiogenic Profile: Preclinical Evidence

The role of 5-HT1B receptor antagonists in anxiety is complex. Blockade of presynaptic 5-HT1B autoreceptors is hypothesized to increase synaptic serotonin (B10506) levels, which could contribute to anxiolytic effects. However, the direct preclinical evidence for anxiolytic effects of SB-224289 is limited and, in some contexts, contradictory.

One study investigating the effects of SB-224289 on cocaine-related behaviors reported an anxiogenic-like effect in an open field/novel object exploration test in rats. Animals treated with SB-224289 spent significantly more time in the corners of the open field, a behavior indicative of increased anxiety.

Experimental Protocols

Detailed methodologies for key behavioral assays relevant to the assessment of anxiolytic-like effects are provided below.

Elevated Plus-Maze (EPM) Test

This test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes prior to the test.

-

The subject animal is placed in the center of the maze, facing one of the open arms.

-

The animal is allowed to freely explore the maze for a 5-minute session.

-

Behavior is recorded by a video camera and analyzed using tracking software.

-

-

Key Parameters Measured:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, without significantly altering total locomotor activity.

Social Interaction Test

This test assesses the natural tendency of rodents to interact with a conspecific, a behavior that is reduced in anxiogenic states.

-

Apparatus: A dimly lit, open-field arena.

-

Procedure:

-

Pairs of unfamiliar, weight- and sex-matched rodents are placed in the center of the arena.

-

Their social behavior is recorded for a defined period (e.g., 10 minutes).

-

The test can be conducted under different conditions of illumination and familiarity of the test arena to modulate the baseline level of anxiety.

-

-

Key Parameters Measured:

-

Time spent in active social interaction (e.g., sniffing, grooming, following).

-

Locomotor activity.

-

-

Interpretation: Anxiolytic drugs are expected to increase the duration of active social interaction without causing sedation or hyperactivity.

Open Field Test

This test is used to assess general locomotor activity and exploratory behavior, and can also provide insights into anxiety-like behavior.

-

Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a grid of squares, including a central and a peripheral zone.

-

Procedure:

-

The animal is placed in the center or a corner of the open field.

-

Behavior is recorded for a set period (e.g., 5-10 minutes).

-

-

Key Parameters Measured:

-

Total distance traveled.

-

Time spent in the center of the arena versus the periphery.

-

Number of entries into the center zone.

-

Rearing frequency.

-

-

Interpretation: A lower propensity to enter and spend time in the center of the open field is often interpreted as an indication of higher anxiety-like behavior.

Signaling Pathways and Experimental Workflow

5-HT1B Receptor Signaling Pathway

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi/o. Antagonism of this receptor by SB-224289 blocks these downstream effects.

General Experimental Workflow for Preclinical Anxiety Studies

The following diagram illustrates a typical workflow for evaluating the anxiolytic/anxiogenic potential of a compound like SB-224289.

Pharmacokinetics and Bioavailability

This compound is reported to be centrally active following oral administration in vivo, indicating that it can cross the blood-brain barrier to engage its target, the 5-HT1B receptor, in the central nervous system.[3] However, detailed pharmacokinetic parameters such as oral bioavailability, plasma half-life, and brain-to-plasma concentration ratios are not extensively reported in publicly available literature.

Conclusion

This compound is a highly selective and potent 5-HT1B receptor antagonist with inverse agonist properties. Its mechanism of action, involving the blockade of presynaptic 5-HT1B autoreceptors and subsequent enhancement of serotonin release, provides a strong theoretical rationale for its potential as an anxiolytic agent. However, the existing preclinical behavioral data is sparse and, in at least one study involving co-administration with cocaine, suggests a potential anxiogenic-like profile.

Further research is required to systematically evaluate the dose-dependent effects of SB-224289 alone in a battery of validated animal models of anxiety. Such studies are crucial to definitively characterize its anxiolytic or anxiogenic potential and to determine its therapeutic utility, if any, in the treatment of anxiety disorders. The detailed experimental protocols and pathway information provided in this guide are intended to facilitate such future investigations.

References

- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 5-HT Receptor | TargetMol [targetmol.com]

The Selective 5-HT1B Receptor Antagonist SB-224289 Hydrochloride: A Technical Guide for Studying Cocaine Self-Administration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-224289 hydrochloride, a potent and selective 5-HT1B receptor antagonist, and its application in preclinical research on cocaine self-administration. We will explore its mechanism of action, detail relevant experimental protocols, and present key data in a structured format to facilitate understanding and future research design.

Introduction: The Role of the Serotonin (B10506) 1B Receptor in Cocaine Addiction

The serotonin (5-HT) system, a key regulator of mood, cognition, and behavior, is intricately involved in the neurobiology of addiction. Specifically, the 5-HT1B receptor subtype has emerged as a significant modulator of the reinforcing and motivational properties of cocaine.[1] Cocaine's primary mechanism of action is the blockade of monoamine reuptake transporters, leading to increased synaptic concentrations of dopamine (B1211576), norepinephrine, and serotonin.[2] The interaction between the serotonin and dopamine systems is critical, and 5-HT1B receptors, located on presynaptic terminals in brain regions like the basal ganglia and frontal cortex, play a crucial role in regulating the release of various neurotransmitters, including dopamine and serotonin itself.[3]

SB-224289 is a highly selective antagonist and inverse agonist for the human 5-HT1B receptor.[4][5][6] Its utility in research stems from its ability to parse the specific contribution of the 5-HT1B receptor in complex behaviors like drug seeking and taking. Understanding how blocking this receptor with SB-224289 alters cocaine self-administration provides valuable insights into potential therapeutic targets for cocaine use disorder.

This compound: Mechanism of Action and Pharmacology